A Technical Guide to Brominated Phenyl-Ethanol Derivatives in Pharmaceutical Research
A Technical Guide to Brominated Phenyl-Ethanol Derivatives in Pharmaceutical Research
Subject: Elucidating the Physicochemical Properties and Synthetic Utility of Key Brominated Benzene-Ethanol Analogs, with a Focus on CAS Number and Molecular Weight Identification.
Executive Summary
The precise identification of chemical reagents is a cornerstone of reproducible and reliable scientific research, particularly within the exacting domain of drug development. The query for the CAS number and molecular weight of "4-(Bromomethyl)benzeneethanol" highlights a common challenge in chemical nomenclature: ambiguity. The name itself is not standard and could refer to several distinct isomers. This guide addresses this ambiguity by identifying the most probable candidate molecules based on systematic naming conventions. We will provide a detailed examination of two key compounds: 2-(4-Bromophenyl)ethanol and 4-(Bromomethyl)benzyl alcohol . This document serves as a comprehensive technical resource for researchers, offering in-depth information on their properties, applications, and safe handling, thereby empowering more effective experimental design and execution.
Decoding the Nomenclature: Identification of Key Compounds
The name "4-(Bromomethyl)benzeneethanol" suggests a benzene ring substituted with both a bromomethyl group and an ethanol group. However, the precise connectivity is undefined. Based on IUPAC naming conventions and common synthetic precursors, we have identified two primary candidates that researchers are likely to encounter. A third, di-brominated compound is also included for clarity.
A summary of their core identifiers is presented below:
| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(4-Bromophenyl)ethanol | p-Bromophenethyl alcohol | 4654-39-1 | C₈H₉BrO | 201.06 |
| 4-(Bromomethyl)benzyl alcohol | [4-(Bromomethyl)phenyl]methanol | 71831-21-5 | C₈H₉BrO | 201.06 |
| 2-Bromo-1-(4-bromophenyl)ethanol | Benzenemethanol, 4-bromo-α-(bromomethyl)- | 58777-84-7 | C₈H₈Br₂O | 279.96 |
The following sections will delve into the specific characteristics and applications of these vital research chemicals.
In-Depth Profile: 2-(4-Bromophenyl)ethanol (CAS: 4654-39-1)
2.1. Physicochemical Characteristics
2-(4-Bromophenyl)ethanol is a derivative of phenethyl alcohol with a bromine atom at the para-position of the benzene ring.[1][2] This substitution significantly influences its reactivity and physical properties. The compound is typically a solid at room temperature and exhibits solubility in organic solvents, with limited solubility in water.[3]
2.2. Role in Medicinal Chemistry and Drug Development
The phenethyl alcohol scaffold is a prevalent motif in many biologically active molecules. The presence of a bromine atom provides a key functional handle for medicinal chemists. Bromine can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular complexity. This makes 2-(4-Bromophenyl)ethanol a valuable intermediate for building diverse compound libraries for high-throughput screening. Furthermore, the bromine atom itself can form halogen bonds with biological targets, potentially enhancing binding affinity and modulating the pharmacokinetic profile of a lead compound.
2.3. Safety and Handling
2-(4-Bromophenyl)ethanol is considered hazardous.[3] It can cause skin and eye irritation and may be harmful if swallowed or inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[3] All manipulations should be performed in a well-ventilated fume hood.[3]
In-Depth Profile: 4-(Bromomethyl)benzyl alcohol (CAS: 71831-21-5)
3.1. Physicochemical Characteristics
4-(Bromomethyl)benzyl alcohol is a bifunctional organic compound containing both a reactive bromomethyl group and a primary alcohol.[4] This dual functionality makes it an exceptionally versatile building block in organic synthesis. It typically appears as a yellow solid powder.[4][5]
3.2. Synthetic Utility in Complex Molecule Assembly
The true value of 4-(Bromomethyl)benzyl alcohol lies in its differential reactivity. The benzylic bromine is highly susceptible to nucleophilic substitution, making it an excellent electrophile for attaching the benzyl moiety to various substrates. The primary alcohol can be protected during these transformations and later deprotected for further functionalization, or it can be oxidized to an aldehyde or carboxylic acid. This compound is a key precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4]
3.3. Safety and Handling
This compound is classified as corrosive and can cause severe skin burns and eye damage.[6] It is also a lachrymator. It is imperative to handle this substance with extreme care in a chemical fume hood, utilizing robust PPE to prevent any contact with skin or eyes.[6][7]
Experimental Protocol: Synthesis using a Brominated Precursor
To illustrate the practical application of these reagents, a representative procedure for the synthesis of 4-(bromomethyl)benzyl alcohol from 4-bromomethylbenzoic acid is outlined below. This reaction demonstrates a common transformation used in multi-step syntheses.
Objective: To reduce the carboxylic acid of 4-bromomethylbenzoic acid to a primary alcohol.
Materials:
-
4-bromomethylbenzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Ethyl acetate
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
A suspension of 4-bromomethylbenzoic acid (e.g., 5.04 g, 23.3 mmol) in anhydrous THF (30 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[8]
-
The flask is cooled to 0 °C using an ice bath.[8]
-
Borane/THF complex (e.g., 35 mmol) is added dropwise to the cooled suspension.[8]
-
The ice bath is removed, and the mixture is allowed to warm to room temperature and stirred for approximately 1.5 hours.[8]
-
The reaction is carefully quenched by the slow addition of methanol, followed by water, to decompose any excess borane.[8]
-
The solvents are removed under reduced pressure (in vacuo).[8]
-
The residue is redissolved in ethyl acetate.[8]
-
The organic layer is washed sequentially with 5% HCl, water, saturated NaHCO₃ solution, and brine.[8]
-
The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is evaporated in vacuo to yield the product, 4-(bromomethyl)benzyl alcohol.[8]
Visualization of Chemical Structures
To prevent ambiguity, the chemical structures of the primary compounds discussed are depicted below.
Caption: Chemical structures of key brominated benzene-ethanol analogs.
Conclusion
The precise identification of chemical structures through unique identifiers like CAS numbers is non-negotiable in scientific research. While the term "4-(Bromomethyl)benzeneethanol" is ambiguous, a systematic analysis points towards 2-(4-Bromophenyl)ethanol (CAS: 4654-39-1) and 4-(Bromomethyl)benzyl alcohol (CAS: 71831-21-5) as the most probable compounds of interest. Both possess a molecular weight of 201.06 g/mol and serve as valuable, yet distinct, building blocks in the synthesis of complex organic molecules for pharmaceutical and materials science applications. It is the responsibility of the diligent researcher to verify the exact identity of their reagents to ensure the integrity and success of their scientific endeavors.
References
-
PrepChem. Step A: Preparation of 4-(bromomethyl)benzyl alcohol. [Link]
-
Cheméo. Chemical Properties of Benzeneethanol, 4-bromo- (CAS 4654-39-1). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 4-(Bromomethyl)benzaldehyde. [Link]
-
NIST. Benzeneethanol, 4-bromo-. [Link]
Sources
- 1. Benzeneethanol, 4-bromo- (CAS 4654-39-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Benzeneethanol, 4-bromo- [webbook.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. CAS 71831-21-5: Benzenemethanol, 4-(bromomethyl)- [cymitquimica.com]
- 5. 4-(Bromomethyl)benzyl alcohol | 71831-21-5 [sigmaaldrich.com]
- 6. 71831-21-5 Cas No. | 4-(Bromomethyl)benzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. prepchem.com [prepchem.com]
